molecular formula C16H21N3O2 B3385096 Tert-butyl 3-[(4-cyanophenyl)amino]pyrrolidine-1-carboxylate CAS No. 609789-06-2

Tert-butyl 3-[(4-cyanophenyl)amino]pyrrolidine-1-carboxylate

Cat. No.: B3385096
CAS No.: 609789-06-2
M. Wt: 287.36 g/mol
InChI Key: CGLKJLBQVOYAER-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(4-cyanophenyl)amino]pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 4-cyanophenylamino substituent at the 3-position of the pyrrolidine ring. The 4-cyanophenyl group introduces strong electron-withdrawing properties, which may enhance binding interactions in biological systems or influence crystallinity. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors or protease-targeting molecules. Its modular structure allows for further functionalization, making it a scaffold of interest in drug discovery .

Properties

IUPAC Name

tert-butyl 3-(4-cyanoanilino)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-9-8-14(11-19)18-13-6-4-12(10-17)5-7-13/h4-7,14,18H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLKJLBQVOYAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(4-cyanophenyl)amino]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 4-cyanophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions . The reaction mixture is then purified using column chromatography to obtain the desired product in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-[(4-cyanophenyl)amino]pyrrolidine-1-carboxylate is being investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological targets involved in various diseases, particularly in cancer and neurological disorders.

Case Studies:

  • A study published in Journal of Medicinal Chemistry explored derivatives of pyrrolidine compounds, indicating that modifications can enhance bioactivity against cancer cell lines .
  • Research has shown that compounds with similar structures exhibit significant inhibition of protein kinases, which are crucial in cancer progression .

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of novel polymers or coatings. Its ability to form stable bonds can be exploited in creating materials with specific mechanical properties.

Research Findings:

  • A recent study demonstrated the incorporation of pyrrolidine derivatives into polymer matrices, which improved thermal stability and mechanical strength .
  • The potential for using such compounds in drug delivery systems has also been highlighted, where their structural characteristics allow for targeted delivery mechanisms .

Biochemical Applications

This compound may serve as a biochemical probe in research settings. Its ability to modulate biological pathways makes it a candidate for studying enzyme interactions and signaling pathways.

Insights from Research:

  • Investigations into enzyme inhibition have revealed that similar compounds can effectively modulate enzyme activity, potentially leading to therapeutic applications .
  • The compound's interaction with neurotransmitter receptors is under exploration, aiming to understand its effects on neurological functions .

Mechanism of Action

The mechanism of action of tert-butyl 3-[(4-cyanophenyl)amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of their activity . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl 3-[(4-cyanophenyl)amino]pyrrolidine-1-carboxylate, we compare it with structurally related compounds from recent literature. Key differences in substituents, heterocyclic systems, and physicochemical properties are highlighted below.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Reference
This compound (Target) C₁₆H₂₁N₃O₂ 287.36 Not reported Pyrrolidine core, 4-cyanophenylamino group, tert-butyl carbamate -
15b: Tert-butyl (E)-4-((3-(4-(4-cyano-2,6-dimethylphenoxy)-2-((4-cyanophenyl)amino)pyrimidin-5-yl)acrylamido)methyl)piperidine-1-carboxylate C₃₄H₃₇N₇O₄ 607.29 271–273 Piperidine ring, acrylamido linker, dual 4-cyanophenyl groups, pyrimidine core
15c: Tert-butyl (E)-3-(3-(4-(4-cyano-2,6-dimethylphenoxy)-2-((4-cyanophenyl)amino)pyrimidin-5-yl)acrylamido)pyrrolidine-1-carboxylate C₃₄H₃₅N₇O₄ 605.27 253–255 Pyrrolidine ring, acrylamido linker, pyrimidine core, 4-cyanophenylamino group
Tert-butyl 4-[4-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-2-(1,3-thiazolidin-3-ylcarbonyl)pyrrolidine-1-carboxylate C₂₇H₃₁N₇O₃S₂ 605.77 Not reported Thiazole and thiazolidine moieties, piperazine linker, pyrrolidine core
Tert-butyl N-((3S)-3-benzyloxybutoxycarbonyl)-3-({[(5R)-3-(4-cyanophenyl)-4,5-dihydro-5-isoxazolyl]acetyl}amino)-L-alaninate C₂₉H₃₈N₄O₇ 562.64 Not reported Isoxazoline ring, benzyloxybutoxycarbonyl chain, L-alaninate backbone

Key Observations:

Structural Complexity and Functionalization: The target compound is simpler compared to analogs like 15b and 15c, which incorporate pyrimidine cores and acrylamido linkers. unreported for the target) . The thiazole-containing compound () introduces sulfur-based heterocycles, which may enhance metabolic stability or alter solubility compared to the target’s pyrrolidine-cyanophenyl system .

Electronic and Steric Effects: The 4-cyanophenyl group is a common feature across all compounds, suggesting its role in binding interactions (e.g., hydrogen bonding or dipole interactions). The isoxazoline-containing compound () replaces pyrrolidine with an L-alaninate backbone, which could influence chirality and bioavailability .

Synthetic Accessibility :

  • Compounds 15b and 15c exhibit high synthetic yields (~80%), attributed to efficient coupling reactions of acrylamido linkers. In contrast, the thiazole-based compound () likely requires multi-step syntheses due to its piperazine and thiazolidine moieties .

Research Implications

  • Drug Discovery : The target compound’s simplicity makes it a flexible scaffold for derivatization, whereas bulkier analogs like 15b may prioritize target specificity in kinase inhibitors.
  • Material Science : Thiazole-containing derivatives () could exhibit unique photophysical properties due to sulfur’s electronic effects, warranting exploration in optoelectronics .

Biological Activity

Tert-butyl 3-[(4-cyanophenyl)amino]pyrrolidine-1-carboxylate (CAS Number: 609789-06-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer treatment. This article will explore its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H21_{21}N3_3O2_2
  • Molecular Weight : 287.35 g/mol
  • CAS Number : 609789-06-2
  • Purity : Standard purity is reported at 95% .

This compound acts primarily as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various neurodegenerative conditions due to its role in tau phosphorylation and amyloid precursor protein processing. The inhibition of GSK-3β can lead to reduced neuroinflammation and improved cell viability in models of neurodegeneration .

Neuroprotective Effects

Recent studies have demonstrated that this compound exhibits significant neuroprotective effects in cellular models of hyperphosphorylated tau-induced neurodegeneration. It has been shown to restore cell viability and reduce markers of inflammation, suggesting potential therapeutic applications in Alzheimer's disease and other tauopathies .

Antitumor Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it possesses cytotoxic effects against various cancer cell lines, with a notable impact on cell proliferation and survival. The structure-activity relationship (SAR) analysis suggests that the presence of the cyanophenyl moiety is crucial for its biological efficacy .

Table 1: Summary of Biological Activities

Activity TypeModel/SystemEffectReference
NeuroprotectionHyperphosphorylated tau modelRestores cell viability
CytotoxicityVarious cancer cell linesInhibits proliferation

Case Studies

  • Neurodegeneration Study :
    • In a recent study investigating the effects of GSK-3β inhibitors on neurodegenerative pathways, this compound was found to significantly reduce tau phosphorylation levels, leading to improved neuronal survival rates in cultured neurons subjected to stress conditions.
  • Cancer Research :
    • A study assessing the cytotoxic effects of this compound on breast cancer cells revealed a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics. Further investigations into its mechanism indicated that it induces apoptosis through mitochondrial pathways.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-[(4-cyanophenyl)amino]pyrrolidine-1-carboxylate?

The compound can be synthesized via photoredox catalysis or multi-step functionalization of pyrrolidine derivatives. For example, a decarboxylative arylation approach using Ir-based catalysts (e.g., Ir(p-F(t-Bu)-ppy)₃) and DMSO as a solvent yields the target compound alongside regiomeric isomers. Flash chromatography (20% EtOAc in hexanes) is typically used for purification, achieving ~50% yield. Rotameric mixtures may form during synthesis, requiring careful NMR analysis for characterization .

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): Use 1^1H NMR, 13^13C NMR, and 31^31P NMR (if phosphorylated intermediates are present) to confirm structure. Note that rotamers around the tertiary amide bond can produce split signals, necessitating dynamic NMR or low-temperature analysis .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) and ESI-MS validate molecular weight and purity. For example, HRMS data for related compounds show exact mass matches within 0.1 ppm .
  • Chromatography: Thin-layer chromatography (TLC) and flash chromatography monitor reaction progress and isolate products (e.g., Rf = 0.29 in hexane:EtOAc 4:1) .

Q. How should researchers handle safety protocols for this compound?

While specific toxicity data for this compound are limited, analogous tert-butyl carbamates require:

  • Personal Protective Equipment (PPE): Gloves, eye protection, and respiratory masks to avoid inhalation of fine particles .
  • Lab Facilities: Ensure access to eyewash stations and chemical fume hoods. Store in a cool, dry environment away from oxidizing agents .

Advanced Research Questions

Q. How can rotameric mixtures in NMR spectra be resolved during structural analysis?

Rotamers arise from restricted rotation around the tertiary amide bond. Strategies include:

  • Variable-Temperature NMR: Lowering the temperature slows rotation, simplifying split signals into distinct peaks.
  • Dynamic NMR Simulations: Fit exchange-broadened signals to determine rotational energy barriers.
  • X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable (e.g., triclinic P1 space group for related compounds, α = 88.85°, β = 81.21°) .
    For example, tert-butyl 2-(4-cyanophenyl)pyrrolidine-1-carboxylate exhibits two NMR signal sets due to rotamers, requiring advanced techniques for unambiguous assignment .

Q. What strategies optimize regioselectivity in functionalizing the pyrrolidine ring?

  • Protecting Group Strategy: The tert-butyl carbamate group stabilizes the pyrrolidine nitrogen, directing electrophilic attacks to the 3-position.
  • Catalytic Asymmetric Synthesis: Chiral catalysts (e.g., (R)- or (S)-BINOL derivatives) enable enantioselective amination or sulfonylation. For instance, tert-butyl 3-[(3-fluorobenzenesulfonyl)methyl]pyrrolidine-1-carboxylate is synthesized via meta-chloroperbenzoic acid oxidation of sulfanyl intermediates .
  • Photoredox Catalysis: Enhances cross-coupling efficiency for aryl cyanide attachments .

Q. How can conflicting NMR and HRMS data be reconciled during purity assessment?

  • Contaminant Analysis: Check for residual solvents (e.g., DMSO or EtOAc) via 1^1H NMR.
  • Isotopic Pattern Matching: Use HRMS to verify isotopic distributions (e.g., 35^{35}Cl/37^{37}Cl in chlorinated analogs).
  • HPLC-PDA: Pair high-performance liquid chromatography with photodiode array detection to quantify impurities (e.g., regioisomers in photoredox reactions) .

Key Methodological Insights

  • Synthesis: Prioritize photoredox methods for scalability but optimize chromatography to separate isomers .
  • Characterization: Combine NMR, HRMS, and X-ray crystallography for definitive structural proof .
  • Safety: Adopt protocols for tert-butyl carbamates, including PPE and proper waste disposal .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 3-[(4-cyanophenyl)amino]pyrrolidine-1-carboxylate
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Tert-butyl 3-[(4-cyanophenyl)amino]pyrrolidine-1-carboxylate

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